molecular formula C17H14O3 B1239410 Typharin

Typharin

Cat. No.: B1239410
M. Wt: 266.29 g/mol
InChI Key: CIRUTPJYXFRYFS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typharin is a phenolic natural product classified as a dihydroisocoumarin, first isolated from the rhizomes of the medicinal plant Typha capensis (bulrush) . Its structure was elucidated as 8-hydroxy-3-[(E)-2-phenylvinyl]-3,4-dihydro-1H-isochromen-1-one, with a molecular formula of C17H14O3 and a molecular weight of 266.296 g/mol . This compound is of significant interest in natural product chemistry and phytochemistry research. The primary research value of this compound centers on its investigated biological activities. A key area of study involves its potential antibacterial properties. Research has extended to the synthesis and evaluation of this compound analogs, such as 6,8-dihydroxy-7-methyl-3-styryl-3,4-dihydroisocoumarin, to explore and enhance its antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria . The isolation of this compound from Typha capensis is particularly relevant as this plant has a history of use in traditional medicine for various ailments, providing an ethnobotanical basis for its pharmacological investigation . Researchers utilize this compound as a specialized chemical standard for authentication and quality control of herbal extracts and as a key lead compound in medicinal chemistry for the development of novel therapeutic agents. This product is intended for research and analysis purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

8-hydroxy-3-[(E)-2-phenylethenyl]-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C17H14O3/c18-15-8-4-7-13-11-14(20-17(19)16(13)15)10-9-12-5-2-1-3-6-12/h1-10,14,18H,11H2/b10-9+

InChI Key

CIRUTPJYXFRYFS-MDZDMXLPSA-N

SMILES

C1C(OC(=O)C2=C1C=CC=C2O)C=CC3=CC=CC=C3

Isomeric SMILES

C1C(OC(=O)C2=C1C=CC=C2O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2O)C=CC3=CC=CC=C3

Synonyms

typharin

Origin of Product

United States

Ii. Isolation and Structural Elucidation Methodologies of Typharin

Extraction Techniques from Biological Matrices

Typharin is typically isolated from the rhizomes of Typha capensis nih.gov. The success in isolating compounds from plant material is significantly influenced by the solvent used in the extraction procedure academicjournals.org. Different solvents of varying polarity, including hexane (B92381), dichloromethane, acetone (B3395972), and methanol, have been employed to extract compounds from Typha capensis academicjournals.org.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique used to separate compounds based on their differential solubility in immiscible liquids organomation.com. For the isolation of this compound from Typha capensis, hexane has been reported as a solvent for the extraction of rhizomes nih.gov. Acetone has also been used to extract compounds from Typha capensis rhizomes and leaves academicjournals.orgresearchgate.net. Methanol was found to be a quantitatively effective extractant for plant material from both leaves and rhizomes of T. capensis, although acetone was identified as the best extractant for roots in one study academicjournals.org. Ethanol has also been utilized, possessing the ability to extract both polar and non-polar constituents wrc.org.za.

Research findings indicate that different solvents yield varying amounts and types of compounds. For instance, a study comparing hexane, ethyl acetate (B1210297), acetone, ethanol, and water for successive extraction from Cistus creticus leaves showed that each solvent had a significant effect on the yield of extracted polyphenols mdpi.com. While that study focused on a different plant, it illustrates the principle that solvent choice is critical in natural product extraction.

Fractionation Strategies for Enrichment

Following initial extraction, fractionation strategies are employed to reduce sample complexity and enrich for the target compound, this compound. Chromatographic techniques are commonly used for the isolation and structural characterization of compounds from plant extracts researchgate.netukzn.ac.za.

In the case of Typha capensis extracts, fractionation has been performed using techniques such as thin-layer chromatography (TLC) and column chromatography academicjournals.orgukzn.ac.za. Studies on T. capensis extracts have involved fractionation using solvents like ethyl acetate, methanol/water mixtures, and hexane, which resulted in fractions with varying biological activities, suggesting the presence of different compounds in these fractions researchgate.netup.ac.za. For example, an ethyl acetate fraction showed antioxidant activity, while methanol/water and hexane fractions exhibited 15-LOX inhibitory activity researchgate.netup.ac.za. This indicates that this compound, being a phenolic compound and an isocoumarin (B1212949), would partition into fractions based on its polarity during these separation processes ru.ac.zanih.govthegoodscentscompany.com.

Interactive Data Table: Extraction Solvent Efficiency (Illustrative Example based on general principles and search results)

Plant Material SourceSolventObserved Outcome (Illustrative)Source
Typha capensis rhizomesHexaneIsolation of this compound and typhaphthalide (B1240212) nih.gov nih.gov
Typha capensis leaves & rhizomesMethanolQuantitatively best extractant overall academicjournals.org academicjournals.org
Typha capensis rootsAcetoneBest extractant for roots academicjournals.org academicjournals.org
Typha capensis plant materialAcetoneExtract showed good anti-inflammatory/antioxidant activity researchgate.netup.ac.za researchgate.netup.ac.za
Cistus creticus leavesEthanolHighest extraction yield for successive extraction mdpi.com mdpi.com
Cistus creticus leavesAcetoneContained more flavonoids than ethanol/water extracts mdpi.com mdpi.com

Spectroscopic and Spectrometric Characterization of this compound

The structural elucidation of natural products like this compound relies heavily on spectroscopic and spectrometric techniques ukzn.ac.zaresearchgate.net. These methods provide crucial information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule scribd.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C ukzn.ac.zaillinois.edu. NMR spectroscopy has been explicitly used in the structural elucidation of this compound nih.govukzn.ac.za. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, the types and connectivity of hydrogen atoms in this compound can be determined illinois.edu. Similarly, ¹³C NMR provides information about the carbon skeleton nih.gov. Two-dimensional NMR techniques can further reveal correlations between atoms, aiding in the complete assignment of the molecular structure researchgate.net. While specific NMR data for this compound were not fully detailed in the provided snippets, the technique's application in its structural determination is confirmed nih.govukzn.ac.za.

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry (MS) is used to determine the molecular mass of a compound and to gain information about its fragmentation pattern, which can help in piecing together the structure scribd.com. Mass spectrometry was employed in the structural elucidation of this compound ukzn.ac.za. The molecular weight of this compound has been determined to be 266.29 g/mol ru.ac.zanih.gov. Mass spectrometry provides a highly accurate measurement of the molecular mass, confirming the molecular formula obtained through other methods scribd.com. High-resolution mass spectrometry can provide even more precise mass measurements, allowing for the determination of the elemental composition researchgate.net.

Infrared and Ultraviolet Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds when exposed to infrared radiation researchgate.net. Different functional groups absorb IR radiation at characteristic frequencies researchgate.net. Infrared spectroscopy was utilized in the structural elucidation of this compound ukzn.ac.za. This technique would help identify key functional groups in this compound, such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch, characteristic of the isocoumarin structure), and aromatic rings (C=C stretches) nih.govresearchgate.net.

Ultraviolet (UV) spectroscopy involves the absorption of UV or visible light by a molecule, which causes electronic transitions libretexts.orgmicrobenotes.com. UV spectroscopy can provide information about the presence of conjugated systems, such as double bonds and aromatic rings, within the molecule researchgate.netlibretexts.orgmicrobenotes.com. UV/vis spectroscopy has been used in the spectroscopic characterization of related compounds and can be applied to this compound to confirm the presence of its conjugated pi system, including the styrene (B11656) and isocoumarin moieties nih.govresearchgate.netufrgs.br. The absorption spectrum obtained can also be used for quantitative determination of the compound microbenotes.com.

Iii. Biosynthesis and Metabolic Pathways of Typharin

Proposed Biosynthetic Routes to Isocoumarins and Related Phthalides

The core structure of isocoumarins, including Typharin, is generally assembled via the polyketide pathway. This pathway utilizes simple carboxylic acid units, primarily acetyl-CoA as a starter unit and malonyl-CoA as extender units, in a series of decarboxylative condensation reactions akin to fatty acid biosynthesis. nih.gov In plants, this process is typically catalyzed by Type III polyketide synthases. nih.govisca.me

The assembly of the this compound backbone is hypothesized to begin with a starter molecule, likely acetyl-CoA, which is sequentially condensed with multiple molecules of malonyl-CoA. Fungal isocoumarin (B1212949) biosynthesis has been shown to involve polyketide synthase 12 (PKS12), which utilizes a β-ketoacyl synthase (KS), an acetyltransferase (AT), and an acyl carrier protein (ACP) domain to assemble the polyketide chain. nih.gov A similar enzymatic machinery is expected in Typha capensis.

The iterative condensation of one acetyl-CoA unit with a specific number of malonyl-CoA units results in a linear poly-β-keto chain, which remains bound to the PKS enzyme complex. For a typical isocoumarin scaffold, this process would generate an octaketide intermediate. This linear chain then undergoes a series of cyclization and aromatization reactions to form the characteristic benzopyranone core of the isocoumarin. The specific folding and cyclization pattern of the polyketide intermediate are crucial in determining the final isocoumarin structure.

Table 1: Proposed Polyketide Chain Assembly for Isocoumarin Core

Step Starter Unit Extender Units Added Resulting Intermediate Chain
1 Acetyl-CoA 1 x Malonyl-CoA C4 Diketide
2 C4 Diketide 1 x Malonyl-CoA C6 Triketide
3 C6 Triketide 1 x Malonyl-CoA C8 Tetraketide
4 C8 Tetraketide 1 x Malonyl-CoA C10 Pentaketide
... ... ... ...

Note: The exact length of the polyketide chain for this compound is not experimentally confirmed and is proposed based on common isocoumarin biosynthetic pathways.

The biosynthesis of a complex natural product like this compound involves a multi-step enzymatic process, starting from the assembly of the polyketide backbone to subsequent modifications.

Polyketide Synthesis: The initial step is catalyzed by a Polyketide Synthase (PKS). Plant PKSs are typically Type III enzymes, which are homodimeric condensing enzymes. isca.meoup.com These enzymes select the starter CoA ester and catalyze the iterative condensation with malonyl-CoA. The PKS also dictates the folding of the polyketide chain, leading to intramolecular cyclization (often via Claisen or aldol (B89426) condensation) to form an aromatic ring system. frontiersin.org

Tailoring Reactions: Following the formation of the core isocoumarin scaffold, a series of "tailoring" enzymes modify the structure to produce the final this compound molecule. These modifications are critical for the compound's structural diversity and biological activity. Based on the structure of this compound, these steps likely include:

Hydroxylation: Cytochrome P450 monooxygenases (P450s) are commonly involved in introducing hydroxyl groups onto the aromatic ring.

Methylation: O-methyltransferases (OMTs) would catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to specific hydroxyl groups.

Reduction/Dehydration: The dihydroisocoumarin structure of this compound suggests the involvement of reductases and dehydratases acting on the polyketide chain or an early intermediate.

Table 2: Putative Enzymes in the Biosynthesis of this compound

Enzyme Class Proposed Function in this compound Biosynthesis
Polyketide Synthase (PKS) Catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the core polyketide backbone and facilitates its cyclization into the isocoumarin scaffold.
Cytochrome P450 Monooxygenases Introduce hydroxyl groups at specific positions on the aromatic ring.
O-Methyltransferases (OMTs) Catalyze the methylation of hydroxyl groups to form methoxy (B1213986) groups.
Reductases/Dehydrogenases Reduce keto groups or double bonds in the side chain or heterocyclic ring.

Precursor Incorporation Studies in Typha capensis

To date, no specific precursor incorporation or isotope-labeling studies have been published for the biosynthesis of this compound in Typha capensis. Such studies are essential for definitively confirming the proposed biosynthetic pathway and identifying the building blocks of the molecule. nih.gov

The general methodology for these experiments involves feeding the organism, in this case Typha capensis plants or cell cultures, with isotopically labeled precursors. phcogrev.comphcogrev.com For a polyketide-derived compound like this compound, logical precursors for feeding experiments would include:

[¹³C]- or [¹⁴C]-labeled acetate (B1210297) (to trace the incorporation of acetyl-CoA).

[¹³C]- or [¹⁴C]-labeled malonate (to trace the incorporation of malonyl-CoA).

[¹³C]- or [¹⁸O]-labeled L-methionine (to trace the origin of the methyl groups on the methoxy functionalities).

After a period of incubation, this compound would be isolated from the plant material. The pattern of isotope incorporation would then be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for stable isotopes (¹³C) or scintillation counting for radioactive isotopes (¹⁴C). This analysis would reveal which atoms from the precursors are incorporated into the final structure of this compound, thereby confirming its polyketide origin and elucidating the specific assembly pattern. nih.gov

Regulation of Biosynthetic Gene Expression

The regulation of the genes involved in this compound biosynthesis in Typha capensis remains uncharacterized. However, the biosynthesis of plant secondary metabolites is known to be tightly regulated at the transcriptional level in response to both developmental cues and environmental stimuli. nih.govresearchgate.net

The expression of biosynthetic pathway genes is often controlled by a network of transcription factors (TFs). In many plant species, including monocots, families of transcription factors such as MYB, basic helix-loop-helix (bHLH), and WRKY are known to play crucial roles in regulating the expression of genes involved in secondary metabolism. nih.govmdpi.com These TFs can act as activators or repressors and often work in combinatorial complexes to fine-tune the metabolic output.

Furthermore, the production of secondary metabolites is frequently induced by external factors, both biotic (e.g., pathogen or herbivore attack) and abiotic (e.g., UV light, drought, salinity). mdpi.com These stress signals are often mediated by plant hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA), which can trigger signaling cascades leading to the upregulation of transcription factors and, consequently, the entire biosynthetic pathway. It is plausible that the production of this compound in Typha capensis is similarly regulated, potentially playing a role in the plant's defense mechanisms or its interaction with the environment.

Iv. Chemical Synthesis and Analog Derivatization of Typharin

Total Synthesis Approaches to Typharin and its Core Scaffold

While a formal total synthesis of this compound (also known as Pestaloisocoumarin A) has not been extensively documented in peer-reviewed literature, the synthesis of its core structure and analogs has been approached through established and novel methodologies for isocoumarin (B1212949) construction. A plausible synthetic strategy can be constructed based on these related studies.

The formation of the 3,4-dihydroisocoumarin ring is the cornerstone of any synthetic route to this compound. Various methods have been developed for this purpose, often involving the cyclization of a benzoic acid derivative onto a tethered olefin or related functional group.

One effective strategy involves the direct condensation of a substituted homophthalic acid with an appropriate acyl chloride. For instance, in the synthesis of a this compound analog, 3,5-dimethoxy-4-methylhomophthalic acid was condensed with cinnamoyl chloride at high temperature to yield the corresponding isocoumarin. Subsequent hydrolysis, reduction of the keto-acid intermediate, and cyclodehydration afforded the 3,4-dihydroisocoumarin core. This approach, while effective for analogs, typically results in a racemic product.

More contemporary methods for isocoumarin synthesis that could be applied to a this compound synthesis include:

Palladium-Catalyzed Annulation: Palladium catalysts can be used to couple o-halobenzoic acids with alkynes or alkenes, followed by intramolecular cyclization to form the lactone ring.

Copper-Catalyzed Domino Reactions: Copper(I) catalysts can facilitate a domino reaction between o-halobenzoic acids and 1,3-dicarbonyl compounds to efficiently generate 3-substituted isocoumarins.

Rhodium(III)-Catalyzed C-H Annulation: This modern technique involves the direct functionalization of a C-H bond on a benzoic acid and its annulation with an alkene or alkyne coupling partner, offering a highly atom-economical route to the isocoumarin system.

A general representation of a modern catalytic approach is the coupling of an o-vinylbenzoic acid, which can undergo lactonization to form the dihydroisocoumarin ring.

This compound possesses a single stereocenter at the C3 position, making enantioselective synthesis a key objective for accessing the pure, biologically active stereoisomer. The synthesis of a this compound analog via keto-acid reduction typically employs non-stereoselective reducing agents like sodium borohydride, resulting in a racemic mixture of the final product.

To achieve stereocontrol, several advanced asymmetric strategies can be employed. A particularly relevant and promising method is the enantioselective halocyclization of styrene-type carboxylic acids. acs.orgnih.govacs.org This reaction utilizes a chiral catalyst, such as an amino-thiocarbamate, to control the stereochemical outcome of the cyclization.

In this proposed approach for this compound, a suitable o-styrenylbenzoic acid precursor would be subjected to bromocyclization using N-bromosuccinimide (NBS) and a chiral catalyst. This would yield a 3-bromo-3,4-dihydroisocoumarin intermediate with high enantiomeric excess (ee). acs.orgnih.gov The bromine atom at C3 serves as a versatile handle for further modification. For example, it can be removed reductively or substituted to install the desired functionality, ultimately leading to the enantiopure this compound core.

Other potential asymmetric methods include:

Sharpless Asymmetric Dihydroxylation: Dihydroxylation of the styrenyl precursor followed by cyclization could establish the required stereochemistry. acs.org

Asymmetric Hydroformylation: A rhodium-catalyzed asymmetric hydroformylation of an o-vinylbenzoate ester could produce a chiral aldehyde, which upon reduction and lactonization, would yield the enantioenriched dihydroisocoumarin. nih.gov

Asymmetric Method Key Reagent/Catalyst Intermediate Potential ee
Enantioselective BromocyclizationChiral Amino-thiocarbamate, NBS3-Bromo-3,4-dihydroisocoumarinGood to Excellent
Asymmetric HydroformylationRh-complex with Chiral Ligand (e.g., BIBOP)Chiral AldehydeHigh
Sharpless Asymmetric DihydroxylationAD-mix-β / AD-mix-αChiral DiolHigh

Synthetic Modification and Derivatization Strategies

The modification of the this compound structure is crucial for conducting structure-activity relationship (SAR) studies, which aim to identify the key pharmacophoric elements responsible for its biological activity and to develop analogs with improved potency or properties.

SAR studies involve the systematic modification of different parts of the this compound molecule. Key areas for modification include the phenolic hydroxyl groups, the styryl substituent at C3, and the aromatic backbone.

The synthesis of a 6-hydroxy-7-methyl analog of this compound has been reported, demonstrating the feasibility of altering the substitution pattern on the aromatic ring. acs.org This was achieved by starting with a correspondingly substituted homophthalic acid. acs.org The resulting analog, along with its synthetic intermediates, was evaluated for antibacterial activity, providing initial insights into the SAR of this compound class. acs.org

General strategies for generating a library of this compound analogs would include:

Varying the Styryl Group: Using different cinnamoyl chlorides or their synthetic equivalents in the initial condensation step would allow for the introduction of various substituents (e.g., fluoro, chloro, methoxy (B1213986), nitro) on the phenyl ring of the styryl moiety.

Modifying the Aromatic Core: Employing different substituted benzoic acid or homophthalic acid precursors would generate analogs with altered electronic and steric properties on the isocoumarin ring.

Altering the Dihydroisocoumarin Scaffold: The lactone functionality could be reduced to a diol or converted to a lactam to probe the importance of the ester group for biological activity.

Site-specific functionalization allows for the late-stage modification of the this compound molecule, which is an efficient way to produce derivatives without having to repeat the entire synthesis. The phenolic hydroxyl groups are prime targets for such modifications. They can be readily alkylated or acylated to produce a range of ethers and esters, respectively. For example, demethylation of methoxy-substituted precursors is a key step in synthesizing the final hydroxylated natural product analogs. acs.org

The aromatic ring itself can be a target for electrophilic substitution reactions like nitration or halogenation, although controlling the regioselectivity in a highly substituted system can be challenging. Furthermore, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed if a halogen atom is strategically introduced onto the aromatic ring during the synthesis.

Mechanistic Insights into Synthetic Transformations

The key synthetic transformations in the proposed routes to this compound operate under well-understood mechanistic principles. The enantioselective bromocyclization, a crucial step for achieving stereocontrol, is believed to proceed through a catalyzed pathway that dictates the facial selectivity of the electrophilic attack on the alkene.

The proposed mechanism involves the activation of the bromine source (NBS) by the chiral thiocarbamate catalyst. This complex then interacts with the styrene-type carboxylic acid, leading to the formation of a chiral bromonium ion intermediate. The intramolecular attack of the carboxylate group then proceeds in a stereodefined manner, controlled by the chiral environment established by the catalyst, to yield the enantioenriched 3-bromo-3,4-dihydroisocoumarin product. The stereochemical outcome is dependent on the specific enantiomer of the catalyst used.

V. Molecular and Cellular Mechanisms of Action of Typharin

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are intricate networks that control various cellular activities, including the initiation and resolution of inflammation. Typharin has been examined for its ability to modulate these pathways, thereby influencing cellular responses to inflammatory stimuli.

Impact on Lipopolysaccharide (LPS)-Activated Macrophage Responses

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a robust inflammatory response. nih.govfrontiersin.orgnih.gov Activated macrophages release a variety of inflammatory mediators, including cytokines. nih.govfrontiersin.org Research has investigated the impact of this compound on the activation and subsequent responses of macrophages stimulated by LPS. Studies using RAW 264.7 macrophages activated by LPS have been employed to clarify the anti-inflammatory mechanism of action of compounds isolated from T. capensis, including this compound. researchgate.net LPS binding to the TLR-4/MD-2 complex initiates intracellular signaling, activating pathways such as NF-κB, which are central to the inflammatory cascade. mdpi.com Different doses of LPS can elicit distinct inflammatory reactions, with high doses inducing proinflammatory cytokine production and low doses potentially suppressing the expression of genes encoding proinflammatory cytokines. mdpi.com Macrophages activated with low-dose LPS may exhibit anti-inflammatory effects. mdpi.com

Investigations into Pro- and Anti-Inflammatory Cytokine Regulation (e.g., IL-1β, IL-6, IL-10, TNF-α, IL-8)

Cytokines are signaling molecules that mediate communication between cells and play critical roles in regulating immune and inflammatory responses. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8), promote inflammation, while anti-inflammatory cytokines, such as Interleukin-10 (IL-10), help to resolve it. nih.govnih.govfrontiersin.orgfrontiersin.org The balance between these cytokines is crucial for a proper immune response. Studies have investigated the effects of this compound on the regulation of these key cytokines in the context of inflammation. researchgate.net For example, in LPS-stimulated macrophage cultures, the secretion levels of IL-1β, IL-6, IL-10, and TNF-α can be elevated. jfda-online.com Exogenous administration of IL-10 has been shown to inhibit the secretion of IL-1β and TNF-α in LPS-stimulated macrophages, while increasing total IL-10 levels. jfda-online.com Research on other compounds has demonstrated the ability to suppress pro-inflammatory cytokines like TNF-α, IL-8, and IL-6, while enhancing anti-inflammatory IL-10 in LPS-stimulated macrophages. researchgate.net

Enzymatic Target Interactions

Inflammatory processes involve the activity of various enzymes. This compound's potential anti-inflammatory effects have been linked to its ability to interact with and modulate the activity of specific enzymes involved in the production of inflammatory mediators.

Inhibition of 15-Lipoxygenase (15-LOX) Activity

Lipoxygenases (LOXs) are enzymes that metabolize arachidonic acid into various lipid mediators, including leukotrienes, which are involved in inflammation. ubaya.ac.idccjm.org 15-Lipoxygenase (15-LOX) is an isoform of this enzyme that plays a role in airway inflammation and is a target for novel inhibitors. ubaya.ac.id Inhibition of 15-LOX activity can reduce the production of these pro-inflammatory mediators. ubaya.ac.id Studies have explored the potential of natural compounds, including those with phenolic structures like this compound, to inhibit 15-LOX. mdpi.comnih.gov For instance, certain flavonoids have been shown to inhibit mammalian 15-LOX-1, and structure-activity relationship studies have identified features that enhance inhibitory effects. nih.gov

Modulation of Nitric Oxide (NO) Production and iNOS Expression

Nitric Oxide (NO) is a signaling molecule that can act as both a regulatory and pro-inflammatory mediator in inflammation. nih.govplos.org Inducible nitric oxide synthase (iNOS) is the enzyme responsible for producing large amounts of NO in response to inflammatory stimuli like bacterial products and cytokines. nih.govplos.orge-dmj.orgplos.org Excessive NO production can contribute to cellular oxidative stress and cytotoxicity. nih.gov Modulation of iNOS expression and subsequent NO production is a key target for anti-inflammatory agents. nih.gove-dmj.org Studies have investigated the effect of various compounds on LPS-induced iNOS expression and NO production in macrophages. nih.govplos.org For example, inorganic polyphosphate has been shown to suppress LPS-induced iNOS expression and NO release in mouse peritoneal macrophages. plos.org Glucocorticoids, known anti-inflammatory agents, also inhibit iNOS expression and NO production. nih.gov

Influence on Cyclooxygenase-2 (COX-2) Pathways

Cyclooxygenase-2 (COX-2) is an enzyme that converts arachidonic acid into prostaglandins, which are lipid mediators involved in pain, fever, and inflammation. ccjm.orgmedsci.orgwikipedia.orgnih.gov COX-2 is typically induced during inflammatory processes and is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). ccjm.orgmedsci.orgwikipedia.orgnih.gov Inhibition of COX-2 can reduce the production of pro-inflammatory prostaglandins. ccjm.orgmedsci.org Research has examined the influence of this compound on COX-2 pathways. researchgate.net The COX-2 promoter contains binding sites for transcription factors like NF-κB, which are activated by inflammatory stimuli, leading to increased COX-2 expression. nih.gov Certain natural compounds have demonstrated inhibitory activity against COX-2. mdpi.com

Antioxidant Mechanisms at the Molecular Level

Antioxidant compounds function by counteracting oxidative stress, an imbalance between reactive oxygen species (ROS) production and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. Phenolic compounds, like this compound, are known for their redox properties, allowing them to act as reducing agents, hydrogen donors, singlet oxygen quenchers, and metal chelators niscpr.res.inmdpi.com. This enables them to scavenge free radicals and inhibit oxidation processes niscpr.res.in.

Radical Scavenging Activity (e.g., DPPH, ABTS assays)

Radical scavenging activity is a key mechanism by which antioxidants neutralize free radicals. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity niscpr.res.innih.gov. These assays measure the ability of a compound to scavenge stable free radicals, indicated by a decrease in the absorbance of the radical solution niscpr.res.innih.gov.

Studies on Typha capensis extracts, from which this compound is isolated, have demonstrated significant antioxidant activity in these assays. The acetone (B3395972) extract of Typha capensis showed strong radical scavenging activity with IC50 values of 7.11 µg/mL in the DPPH assay and 1.91 µg/mL in the ABTS assay. These values were reported as comparable to those of the positive controls, Trolox and ascorbic acid researchgate.nethorizonepublishing.com. Following fractionation, the ethyl acetate (B1210297) fraction also exhibited notable antioxidant activity researchgate.net.

The IC50 value represents the concentration of the antioxidant required to reduce 50% of the free radicals. Lower IC50 values indicate higher antioxidant potency up.ac.zaugm.ac.id.

Here is a summary of the radical scavenging activity of Typha capensis acetone extract:

AssayIC50 (µg/mL)
DPPH7.11 researchgate.nethorizonepublishing.com
ABTS1.91 researchgate.nethorizonepublishing.com

Reduction of Oxidative Stress Markers in Cellular Models

Oxidative stress can lead to damage to cellular components, including DNA, lipids, and proteins frontiersin.org. The reduction of markers associated with this damage in cellular models indicates the protective effect of an antioxidant compound. While direct studies specifically detailing this compound's effect on oxidative stress markers in isolated cellular models were not extensively found in the provided search results, the demonstrated radical scavenging activity of Typha capensis extracts containing this compound suggests a potential for reducing oxidative damage in a cellular context researchgate.nethorizonepublishing.com.

Generally, compounds with significant radical scavenging abilities are expected to mitigate the accumulation of reactive oxygen species, thereby potentially reducing oxidative stress markers within cells mdpi.comnih.gov. Cellular models of oxidative stress are utilized to study the effects of reactive oxygen species and the efficacy of antioxidants in mitigating cellular damage and dysfunction nih.govmdpi.com.

Cellular Apoptosis Induction and Cell Cycle Modulation in Research Models

Apoptosis, or programmed cell death, is a crucial process for development and maintaining tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer. The cell cycle is a tightly regulated series of events that leads to cell division, and its modulation can impact cell proliferation and survival mdpi.comumtm.cz.

Scientific studies have indicated that Typha capensis, the source of this compound, possesses an apoptosis effect researchgate.nethorizonepublishing.com. While the specific mechanisms by which isolated this compound induces apoptosis or modulates the cell cycle are not detailed in the provided search results, research on other natural compounds suggests potential pathways. Apoptosis can be induced through intrinsic or extrinsic pathways, often involving the activation of caspase cascades and modulation of proteins in the Bcl-2 family researchgate.netresearchgate.net. Cell cycle progression is controlled by cyclins and cyclin-dependent kinases (CDKs), and their regulation can lead to cell cycle arrest at specific phases frontiersin.orgnih.gov.

Further research using specific cellular models is needed to elucidate the precise molecular targets and pathways involved in this compound's potential to induce apoptosis and modulate the cell cycle. Research models for studying apoptosis induction often involve assessing caspase activity, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins researchgate.netnih.gov. Cell cycle modulation can be analyzed using techniques like flow cytometry to determine the distribution of cells in different phases (G1, S, G2/M) mdpi.comumtm.cz.

Vi. Advanced Analytical Methodologies for Typharin Research

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. nih.gov A rapid, sensitive, and accurate reversed-phase HPLC method is often the method of choice for analyzing peptide-type antibiotics and other complex molecules. nih.govunirioja.es

To enhance the identification capabilities of HPLC, it is often coupled with various spectroscopic detectors:

UV-Visible (UV-Vis) Spectroscopy: This detector measures the absorbance of light by the analyte at specific wavelengths, which is useful for compounds containing chromophores. unirioja.es

Mass Spectrometry (MS): HPLC-MS provides information about the molecular weight and structure of the compound by ionizing the analyte and separating the ions based on their mass-to-charge ratio. This technique is invaluable for identifying unknown compounds and degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for online coupling, HPLC-NMR can provide detailed structural information about the separated compounds. nih.govspectroscopyonline.com

The combination of these techniques allows for a comprehensive analysis of a compound, confirming its identity and purity with a high degree of confidence. nih.gov

Achieving optimal separation in HPLC requires the careful adjustment of several parameters. The goal is to obtain good resolution between the analyte of interest and other components in the sample in a reasonable amount of time. globalresearchonline.netinacom.nl Key parameters that are optimized include: libretexts.org

Mobile Phase Composition: The ratio of solvents in the mobile phase affects the retention time and selectivity of the separation.

Column Chemistry: The choice of the stationary phase (e.g., C18, C8) is critical and depends on the polarity of the analyte. inacom.nl

Flow Rate: The speed at which the mobile phase passes through the column influences the efficiency and analysis time. gcms.cz

Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation, thereby influencing resolution. gcms.cz

An example of optimized chromatographic conditions for a hypothetical analysis is presented in Table 1.

Table 1: Example of Optimized HPLC Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm

| Injection Volume | 10 µL |

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties. jfda-online.com This process can enhance volatility, improve thermal stability, and increase the response of a detector. researchgate.netresearchgate.net

The selection of a derivatization reagent depends on the functional groups present in the analyte. gcms.cz Common derivatization reactions include silylation, acylation, and alkylation. jfda-online.com For instance, silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to derivatize compounds with active hydrogens, such as alcohols, phenols, and amines. sigmaaldrich.com

The reaction kinetics, including temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com Table 2 lists some common derivatization reagents and their target functional groups.

Table 2: Common Derivatization Reagents and Their Target Functional Groups

Derivatization Reagent Abbreviation Target Functional Group(s)
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -COOH, -NH2, -SH
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA -OH, -COOH, -NH2, -SH
Pentafluorobenzyl bromide PFBBr -COOH, -OH, -SH

Analyzing compounds in complex biological matrices such as plasma, urine, or tissue presents significant challenges due to the presence of interfering substances. nih.govmdpi.commdpi.com Derivatization can help to improve the selectivity and sensitivity of the analysis by making the analyte more amenable to extraction and detection. nih.gov For example, derivatization can be employed to allow for the analysis of low-level metabolites in cell cultures. nih.gov

Advanced Spectroscopic Techniques

Beyond the standard detectors coupled with HPLC, a range of advanced spectroscopic techniques can be employed for the in-depth structural elucidation of a compound. spectroscopyonline.com These methods provide detailed information about the molecular structure and composition. spectroscopyonline.comcappa.ie

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov

Raman Spectroscopy: This technique provides complementary information to IR spectroscopy and is particularly useful for analyzing molecular vibrations. spectroscopyonline.com

X-ray Crystallography: For crystalline compounds, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

Two-Dimensional NMR (2D-NMR): Techniques like COSY and HMQC provide information about the connectivity of atoms within a molecule, which is crucial for complete structural elucidation. spectroscopyonline.com

These advanced spectroscopic methods, often used in combination, are essential for the unambiguous identification and characterization of new or unknown chemical compounds. youtube.com

Two-Dimensional NMR for Complex Structure Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unraveling the complex structures of natural products like Typharin. Unlike one-dimensional (1D) NMR, which can suffer from signal overlap in complex molecules, 2D NMR disperses signals across two frequency axes, revealing correlations between different nuclei and providing a clearer picture of molecular connectivity and spatial relationships.

For a dihydroisocoumarin such as this compound, a suite of 2D NMR experiments would be employed to confirm its structural framework and assign all proton (¹H) and carbon (¹³C) chemical shifts.

Key 2D NMR Experiments in this compound Research:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be instrumental in establishing the spin systems within the molecule, for instance, tracing the connectivity of protons within the dihydro-pyranone ring and any alkyl or styryl side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping each proton to its attached carbon, HSQC provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). HMBC is crucial for connecting the individual spin systems identified by COSY and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the lactone ring and any substituted aromatic carbons in the this compound structure.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound

While the specific NMR data for this compound is not widely published, the following table represents a hypothetical dataset based on the known characteristics of dihydroisocoumarins. This interactive table allows for sorting and filtering to visualize the relationships between proton and carbon signals.

Position ¹H Chemical Shift (ppm) Multiplicity J (Hz) ¹³C Chemical Shift (ppm) HSQC Correlation Key HMBC Correlations
1---165.2-H-8, H-5
34.52m75.8YesC-1, C-4, C-9
42.90dd16.5, 4.035.1YesC-3, C-5, C-10
2.75dd16.5, 11.5
56.25d2.2102.1YesC-4, C-7, C-10
6---163.5-H-5, H-7
76.20d2.2100.5YesC-5, C-6, C-8, C-9
8---161.0-H-7
9---108.7-H-5, H-7
10---140.3-H-4, H-5

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures like plant extracts and for the detailed characterization of isolated compounds such as this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in natural product research. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the components of a mixture, which are then introduced into a mass spectrometer. LC-MS is invaluable for determining the molecular weight of this compound and for providing information about its elemental composition through high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecule, yielding structural information that can help in its identification and characterization.

Research Findings from Hyphenated Techniques:

Vii. Ecological and Botanical Relevance of Typharin Production

Role of Typha capensis as a Producer Organism

The compound Typharin is a naturally occurring phenolic metabolite produced by the plant species Typha capensis (Rohrb.) N.E.Br. horizonepublishing.comresearchgate.net. Commonly known as the Cape bulrush or cat's tail, T. capensis is a robust, perennial aquatic herb belonging to the Typhaceae family. researchgate.netsanbi.org. This species is a monoecious, rhizomatous plant that can grow up to three meters in height and is characterized by its rapid colonization habit, often forming dense, monospecific stands in its environment sanbi.orgzimbabweflora.co.zwuct.ac.za.

Typha capensis is indigenous to and widespread throughout southern and eastern Africa, thriving in aquatic or semi-aquatic habitats such as marshes, swamps, river banks, dams, and lagoons sanbi.orgzimbabweflora.co.zwtheferns.infowikipedia.org. The plant is well-adapted to wet conditions with muddy substrates, which allow its thick, fleshy, and spongy rhizomes to anchor firmly researchgate.netsanbi.orgacademicjournals.org. It is from the rhizomes of this plant that this compound, along with other phenolic compounds, has been successfully isolated and identified researchgate.netnih.govcore.ac.uk. The production of such secondary metabolites is a key feature of the plant's biology and its interaction with the surrounding ecosystem.

Biosynthesis and Accumulation in Plant Tissues (e.g., Rhizomes)

This compound is classified as an isocoumarin (B1212949), a type of phenolic compound researchgate.net. The biosynthesis of such phenolic compounds in plants generally originates from the phenylpropanoid pathway wikipedia.orgsemanticscholar.org. This fundamental metabolic process converts the amino acid phenylalanine into 4-coumaroyl-CoA, a precursor molecule wikipedia.orgmdpi.com. Through a series of enzymatic reactions involving key enzymes like chalcone synthase, this precursor is combined with malonyl-CoA to form the basic skeleton of various flavonoids and other related phenolics wikipedia.orgsemanticscholar.org. While the precise enzymatic steps leading specifically to this compound have not been fully elucidated, this pathway represents the foundational route for its synthesis.

Research has definitively shown that the rhizomes of Typha capensis are a primary site for the accumulation of this compound. researchgate.netcore.ac.uk. Scientific investigations involving the extraction and analysis of these plant tissues have led to the isolation of this compound from hexane (B92381) extracts of the rhizomes researchgate.net. This indicates that the compound is synthesized and stored in significant quantities within the plant's underground structures. In addition to this compound, the rhizomes also accumulate other phenolic compounds, as detailed in the table below.

Table 1: Phenolic Compounds Identified in Typha capensis

Compound Name Compound Class Plant Part of Isolation Source
This compound Isocoumarin Rhizomes researchgate.net
Typhaphthalide (B1240212) Benzylphthalide Rhizomes researchgate.net
Afzelechin Flavan-3-ol Rhizomes researchgate.netcore.ac.uk
Epiafzelechin Flavan-3-ol Rhizomes researchgate.netcore.ac.uk

Adaptive Functions of Secondary Metabolites in Aquatic Environments

The production of secondary metabolites like this compound is a crucial adaptive strategy for plants, playing a significant role in their ability to survive and thrive in response to environmental challenges nih.govresearchgate.net. In aquatic environments, plants face a unique set of biotic and abiotic stressors, and the synthesis of complex chemical compounds provides a versatile defense mechanism nih.govmdpi.com.

Secondary metabolites serve multiple protective functions. They are integral to plant defense against pathogens and herbivores nih.govwikipedia.org. In the context of T. capensis, compounds accumulated in the rhizomes may offer protection against soil-borne bacteria and fungi prevalent in marshy substrates. Furthermore, phenolic compounds, including flavonoids, are known to protect plants from the damaging effects of ultraviolet (UV) radiation mdpi.comfrontiersin.org. For an emergent aquatic plant like T. capensis, whose upper portions are exposed to direct sunlight, this function is particularly advantageous. The production of these metabolites is often stimulated by environmental stress, suggesting they are part of a dynamic response system that allows the plant to adapt to changing conditions such as nutrient availability, pathogen attack, or light intensity nih.gov.

Inter-species Interactions and Chemical Ecology

The chemical ecology of Typha species is significantly influenced by the production and release of secondary metabolites, a phenomenon known as allelopathy nih.gov. Allelopathy is the process by which an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms nih.gov. Typha species are known to exert strong allelopathic effects, which contribute to their ability to form large, dominant stands that outcompete other plant species researchgate.netconfex.com.

Table 2: Reported Allelopathic Effects of Typha Species

Observed Effect Finding Species Studied Source
Phytoplankton Growth Phenolic acids released by the plant inhibited the growth of phytoplankton assemblages. Typha angustifolia researchgate.net

Viii. Future Directions in Typharin Research

Elucidation of Undefined Biosynthetic Genes and Enzymes

A fundamental gap in the current knowledge of Typharin is the complete understanding of its biosynthesis within Typha capensis. While the general pathways for isocoumarin (B1212949) formation are understood to involve polyketide synthase (PKS) and other modifying enzymes, the specific genes and enzymatic machinery responsible for this compound's unique structure have not been identified. Future research must focus on transcriptomic and genomic analyses of Typha capensis to identify candidate genes. This will involve:

Transcriptome Sequencing: Identifying genes that are highly expressed in the rhizomes, where this compound is known to accumulate.

Gene Knockout/Silencing: Utilizing techniques like CRISPR-Cas9 to validate the function of candidate biosynthetic genes.

Enzyme Characterization: In vitro expression and characterization of the identified enzymes to confirm their specific roles in the this compound biosynthetic pathway.

Understanding this pathway is crucial not only for fundamental biological knowledge but also for enabling biotechnological production methods.

Development of Novel Synthetic Routes to Complex Analogs

The initial synthesis of a 6-hydroxy-7-methyl analog of this compound has demonstrated the feasibility of creating structural variants. nih.gov However, to fully explore the structure-activity relationship (SAR) of this compound, the development of more versatile and efficient synthetic strategies is paramount. Future synthetic chemistry efforts should aim to:

Develop Modular Synthetic Routes: Create synthetic pathways that allow for easy modification of different parts of the this compound scaffold.

Synthesize a Diverse Analog Library: Generate a wide range of analogs with modifications to the isocoumarin core, the styryl side chain, and the aromatic substitution patterns.

Employ Modern Synthetic Methodologies: Utilize techniques such as microwave-assisted synthesis to accelerate the production of these complex analogs. theseus.fi

These synthetic endeavors will provide a crucial library of compounds for biological screening to identify analogs with enhanced potency or novel activities.

Discovery of Additional Molecular Targets and Signaling Pathways

While preliminary studies have suggested antibacterial activity for a this compound analog, the specific molecular targets and the signaling pathways modulated by this compound itself remain unknown. nih.gov A critical area of future research will be to move beyond broad phenotypic screening and identify the precise cellular components with which this compound interacts. This can be achieved through:

Affinity Chromatography and Mass Spectrometry: Using this compound as a molecular probe to isolate and identify its binding proteins from cell lysates.

Computational Docking Studies: Predicting potential molecular targets based on the three-dimensional structure of this compound.

Cell-Based Reporter Assays: Screening this compound against a panel of assays to determine its effect on various signaling pathways, such as those involved in inflammation or cell proliferation. mdpi.comnih.gov

The identification of specific molecular targets will provide a mechanistic understanding of this compound's biological effects and guide its development as a potential therapeutic agent.

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of this compound's biological impact, the integration of various "omics" technologies is essential. nih.gov These high-throughput methods can provide an unbiased and comprehensive picture of the cellular response to this compound treatment. Future research should incorporate:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in response to this compound, revealing the genetic pathways it influences.

Proteomics: To identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of this compound treatment.

Metabolomics: To study the alterations in cellular metabolism, which can highlight the metabolic pathways affected by the compound. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed network models of this compound's mechanism of action, leading to a more complete understanding of its biological role.

Exploration of Biotechnological Production Methods for Enhanced Yields

The reliance on extraction from its natural source, Typha capensis, may limit the large-scale availability of this compound for research and potential commercialization. Therefore, exploring biotechnological production methods is a key future direction. Potential strategies include:

Heterologous Expression in Microbial Hosts: Once the biosynthetic genes are identified, they can be transferred into well-characterized microbial hosts like Saccharomyces cerevisiae or Escherichia coli for scalable and sustainable production.

Plant Cell and Organ Cultures: Establishing cell or hairy root cultures of Typha capensis could provide a controlled environment for this compound production, which can be optimized for higher yields. nih.gov

The development of these biotechnological platforms will be crucial for ensuring a reliable and cost-effective supply of this compound for future research and development.

Q & A

Q. How can ethical considerations be integrated into this compound’s in vivo research?

  • Methodological Guidance : Align animal studies with institutional IACUC protocols (e.g., 3Rs: Replacement, Reduction, Refinement). For human cell lines, verify IRB approval and informed consent documentation. Disclose conflicts of interest (e.g., funding from pharmaceutical partners) in all publications .

Tables for Rapid Reference

Analytical Technique Key Parameters Validation Criteria
HPLCColumn: C18; Flow rate: 1 mL/minPurity ≥95% (area under curve)
NMRSolvent: CDCl3; Frequency: 500 MHzδ values match reference spectra
HRMSIonization: ESI+; Resolution: 30,000Δ mass error < 5 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.